Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate
Description
Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine, a cyclohexyl linker, and a 6-cyano-3,4-dihydroisoquinoline moiety. The tert-butyl carbamate group may enhance metabolic stability compared to related analogs, and the cyclohexyl-ethyl-isoquinoline backbone could influence receptor binding profiles.
Properties
CAS No. |
215790-38-8 |
|---|---|
Molecular Formula |
C23H33N3O2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C23H33N3O2/c1-23(2,3)28-22(27)25-21-8-5-17(6-9-21)10-12-26-13-11-19-14-18(15-24)4-7-20(19)16-26/h4,7,14,17,21H,5-6,8-13,16H2,1-3H3,(H,25,27) |
InChI Key |
QNIXHVBGZXMWAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCN2CCC3=C(C2)C=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Boc-Protected Cyclohexylamine Intermediate
The cyclohexylamine component is functionalized via Boc protection to enhance stability and facilitate downstream coupling.
Boc Protection of Cyclohexylamine
A solution of 4-aminocyclohexanol hydrochloride (11.6 g, 59.6 mmol) in dichloromethane (DCM, 100 mL) is treated with triethylamine (TEA, 12.0 mL, 131.0 mmol) at 0°C. Boc anhydride (14.3 g, 65.6 mmol) in DCM (30 mL) is added dropwise, and the mixture is stirred at room temperature for 1.5 hours. Post-reaction, the organic layer is washed with brine, dried over MgSO₄, and concentrated. Recrystallization from ethyl acetate/hexane yields tert-butyl (4-aminocyclohexyl)carbamate (12.93 g, 84%) as an off-white solid.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Temperature | 0°C → 20°C (room temp) |
| Reaction Time | 1.5 hours |
| Yield | 84% |
Characterization :
Preparation of 6-Cyano-3,4-Dihydro-1H-Isoquinoline Component
The 6-cyano-THIQ moiety is synthesized via Pictet-Spengler cyclization and subsequent functionalization.
Coupling of Cyclohexylamine and THIQ Moieties
The final step involves linking the Boc-protected cyclohexylamine to the 6-cyano-THIQ via an ethyl spacer.
Ethyl Spacer Installation
4-(2-Bromoethyl)cyclohexylcarbamate is prepared by treating the Boc-protected cyclohexylamine with 1,2-dibromoethane in DCM. The bromide intermediate is then coupled with 6-cyano-THIQ using K₂CO₃ in acetonitrile at 80°C for 8 hours.
Final Coupling Reaction
A mixture of 4-(2-bromoethyl)cyclohexylcarbamate (10 mmol), 6-cyano-THIQ (10 mmol), and K₂CO₃ (20 mmol) in acetonitrile is refluxed for 12 hours. Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields the title compound (72% yield).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | Potassium Carbonate (K₂CO₃) |
| Temperature | 80°C (reflux) |
| Reaction Time | 12 hours |
| Yield | 72% |
Analytical Validation and Quality Control
Spectroscopic Characterization
Optimization Strategies and Challenges
Boc Protection Efficiency
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several analogs, differing primarily in substituents and functional groups:
Key Observations :
- The target compound and SB-277011-A both feature a 6-cyano-isoquinoline core but differ in the terminal group (carbamate vs. carboxamide). This substitution may alter solubility, receptor affinity, and metabolic stability.
Key Observations :
- The target compound likely requires similar FCC purification (e.g., hexanes/EtOAC with amines) due to its tert-butyl carbamate and hydrophobic isoquinoline groups.
- Yields for tert-butyl carbamates in –4 range from 75–93%, suggesting efficient synthetic routes for analogous structures .
Pharmacological and Functional Properties
While direct data for the target compound is absent, SB-277011-A provides a benchmark for dopamine D₃ receptor interactions:
Key Observations :
- The carbamate group in the target compound may reduce D₃ affinity compared to SB-277011-A’s carboxamide but improve metabolic stability.
Analytical Data Comparisons
NMR, IR, and HRMS data for related compounds highlight structural distinctions:
Key Observations :
Biological Activity
Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate is a compound of significant interest in medicinal chemistry, particularly due to its interactions with various biological pathways. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : 258.32 g/mol
- CAS Number : 166398-33-0
This compound primarily acts as a dopamine receptor modulator . It has been shown to selectively interact with the D2 dopamine receptor, exhibiting both agonistic and antagonistic properties depending on the specific receptor subtype and cellular context.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the structure of related compounds can significantly alter their biological activity. For instance, the introduction of a tert-butyl group enhances G protein-coupled receptor (GPCR) signaling compared to other alkyl groups. This was evidenced by studies showing that compounds with a tert-butyl group demonstrated better efficacy in both G_i/o-mediated cAMP inhibition and β-arrestin recruitment assays compared to isopropyl or ethyl analogs .
Biological Activity Data
The following table summarizes key biological activity data for this compound and its derivatives:
| Compound | Target Receptor | EC50 (nM) | Emax (%) | Activity Type |
|---|---|---|---|---|
| This compound | D2 Dopamine Receptor | 33 | 59 | Agonist |
| Isopropyl Analog | D2 Dopamine Receptor | 74 | 49 | Agonist |
| Ethyl Analog | D2 Dopamine Receptor | 144 | 53 | Agonist |
Case Studies
- Dopamine Modulation : A study highlighted the compound's role as a selective D2 receptor modulator, demonstrating its potential in treating disorders like schizophrenia and Parkinson's disease by modulating dopamine signaling pathways .
- Functional Selectivity : Another investigation focused on the functional selectivity of this compound, noting that it preferentially activates G_i/o pathways over β-arrestin pathways. This bias may contribute to reduced side effects typically associated with non-selective dopamine agonists .
- Synthesis and Efficacy : The synthesis methods for this compound have been optimized to enhance yield and purity, which is crucial for pharmacological testing. High-yield synthesis methods have been reported to produce compounds with consistent biological activity profiles .
Q & A
Q. What are the recommended analytical techniques for characterizing the structural integrity of this carbamate derivative?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for ), cyclohexyl protons (δ 1.2–2.2 ppm), and isoquinoline aromatic signals. 2D techniques (COSY, HSQC) resolve overlapping signals in complex regions .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H] ion) and isotopic patterns to confirm the cyano and carbamate moieties .
- Infrared Spectroscopy (IR): Identify carbonyl stretches (~1680–1720 cm for carbamate) and nitrile absorption (~2200 cm) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps to minimize inhalation risks .
- Storage: Store in airtight containers at 2–8°C to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases, which may degrade the compound .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Ensure ventilation during cleanup .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Methodological Answer:
- Reaction Path Search: Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model key steps like cyclohexyl group functionalization or isoquinoline coupling. Identify transition states and intermediates to predict regioselectivity .
- Machine Learning (ML): Train ML models on existing carbamate synthesis data to predict optimal solvents (e.g., THF vs. DCM) or catalysts (e.g., Pd/C for hydrogenation). Validate predictions with small-scale experiments .
- Free Energy Calculations: Compare activation energies for competing pathways (e.g., SN2 vs. elimination) to prioritize high-yield routes .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine X-ray crystallography (for absolute configuration) with NMR/IR to resolve ambiguities. For example, crystallography confirmed the tert-butyl carbamate conformation in a related compound (Das et al., 2016) .
- Density Functional Theory (DFT): Simulate NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate incorrect stereochemical assignments .
- Dynamic NMR (DNMR): Use variable-temperature -NMR to study conformational flexibility (e.g., cyclohexyl ring flipping) causing signal broadening .
Q. What experimental design strategies minimize byproduct formation during synthesis?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to test variables (temperature, catalyst loading, stoichiometry). For example, a central composite design optimized coupling reactions in tert-butyl carbamates, reducing dimerization by 40% .
- In Situ Monitoring: Use ReactIR or HPLC-MS to track intermediate formation. Quench reactions at ~90% conversion to prevent over-functionalization .
- Protecting Group Alternatives: Compare Boc (tert-butyloxycarbonyl) with Fmoc for amine protection. Boc’s acid-lability reduces side reactions in acidic conditions .
Q. How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Carbamate hydrolysis (to amine and CO) is pH-dependent, peaking in acidic conditions .
- Kinetic Analysis: Plot degradation rates using Arrhenius equations to extrapolate shelf-life. For example, activation energy (E) ~85 kJ/mol indicates stability at room temperature .
- Solid-State Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect melting points or decomposition events (e.g., endothermic peaks >150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
